molecular formula C14H14N2O2 B5535516 Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate CAS No. 329921-01-9

Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate

Cat. No.: B5535516
CAS No.: 329921-01-9
M. Wt: 242.27 g/mol
InChI Key: ZWUBZIQOXMHHOZ-UHFFFAOYSA-N
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Description

Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate is a synthetic small molecule organochemical compound of significant interest in medicinal chemistry and chemical biology research. The compound features a carbamate functional group ester-linked to a biphenyl system that incorporates a pyridinylmethyl moiety. This specific molecular architecture, which contains both nitrogen and oxygen heteroatoms, is often exploited in the design and synthesis of enzyme inhibitors, chemical probes, and pharmaceutical intermediates. The presence of the pyridine ring, a common pharmacophore found in many bioactive molecules, suggests potential for this compound to engage in hydrogen bonding and coordinate with metals, facilitating interactions with biological targets. While the specific mechanism of action is highly dependent on the research context, carbamate derivatives are widely investigated for their inhibitory effects on various enzymes, including proteases, kinases, and hydrolases. Similarly, pyridine-containing compounds are known to exhibit a wide range of pharmacological activities. Researchers value this chemical for its utility as a key synthetic intermediate or building block in the development of more complex molecules for drug discovery programs and biochemical studies. It is suitable for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[4-(pyridin-4-ylmethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)16-13-4-2-11(3-5-13)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUBZIQOXMHHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329921-01-9
Record name methyl N-{4-[(pyridin-4-yl)methyl]phenyl}carbamate
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Significance of the Carbamate Motif in Contemporary Chemical Research

The carbamate (B1207046) group, characterized by the -NHC(=O)O- linkage, is a cornerstone in various fields of chemical science, most notably in medicinal chemistry and organic synthesis. acs.orgnih.gov Organic carbamates, also known as urethanes, are integral structural components of numerous approved therapeutic agents and are widely recognized for their chemical stability and ability to modulate biological activity. nih.govnih.gov

One of the most critical roles of the carbamate motif is as a peptide bond surrogate in medicinal chemistry. nih.gov Its resemblance to the amide bond, coupled with superior chemical and proteolytic stability, makes it an ideal replacement to enhance the metabolic stability of peptide-based drugs. nih.gov This stability prevents degradation by enzymes like aminopeptidases. nih.gov Furthermore, the carbamate functionality can increase a molecule's ability to permeate cellular membranes, a crucial attribute for drug efficacy. nih.gov

The electronic nature of the carbamate group imposes a degree of conformational restriction, which can be exploited in drug design to achieve specific interactions with biological targets such as enzymes or receptors. acs.org This group can also participate in hydrogen bonding, further influencing its binding properties. acs.org Beyond medicinal applications, carbamates are essential as protecting groups for amines in complex organic synthesis, valued for their stability across a wide range of reaction conditions and the relative ease of their removal. acs.orgmasterorganicchemistry.com They are also used extensively in the production of polyurethanes and have applications in the agricultural sector as pesticides and herbicides. acs.orgnih.govwikipedia.org

Table 2: Key Roles and Properties of the Carbamate Motif

Feature Description Reference
Bioisostere Acts as a stable surrogate for the amide/peptide bond. nih.gov
Stability Exhibits good chemical and proteolytic stability. nih.govnih.gov
Permeability Can enhance permeability across cellular membranes. nih.gov
Drug Design Used in prodrugs to improve hydrolytic stability and reduce first-pass metabolism. acs.orgnih.gov
Protecting Group Serves as a robust protecting group for amines in organic synthesis. acs.orgmasterorganicchemistry.com

| Industrial Use | A key component in polyurethanes, paints, and agricultural chemicals. | nih.govwikipedia.org |

Role of Pyridine Containing Scaffolds in Medicinal Chemistry and Materials Science Research

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a "privileged scaffold" in medicinal chemistry. rsc.org Its presence is ubiquitous in natural products, including vitamins and alkaloids, and it is a core component of over 7000 drug molecules. rsc.orgmdpi.com The inclusion of a pyridine ring in a drug candidate can significantly enhance its pharmacological profile. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which often improves the water solubility of the parent molecule—a key factor in drug formulation and bioavailability. mdpi.comresearchgate.net Incorporating a pyridine moiety can lead to increased biochemical potency, better metabolic stability, and improved membrane permeability. nih.gov As a result, pyridine and its derivatives are found in drugs targeting a vast array of diseases, including cancer, microbial and viral infections, and inflammatory conditions. mdpi.comnih.govijpsonline.com

In materials science, the unique electronic properties of the pyridine ring are leveraged in the development of advanced materials. Pyridine derivatives are used in high-performance coatings, adhesives, and specialty polymers. lucintel.com Their ability to act as ligands for metal complexes is also exploited in catalysis and the creation of functional coordination polymers. mdpi.com

Table 3: Examples of Marketed Drugs Featuring a Pyridine Scaffold

Drug Name Therapeutic Use
Imatinib Leukemia (Cancer)
Atazanavir HIV/AIDS
Isoniazid Tuberculosis
Amlodipine Hypertension

| Piroxicam | Anti-inflammatory |

Overview of Research Trajectories for Complex Organic Compounds Analogous to Methyl 4 Pyridin 4 Ylmethyl Phenyl Carbamate

Established Synthetic Pathways for Carbamate Formation in Organic Synthesis

The carbamate moiety is a crucial functional group in many biologically active compounds and materials. Its synthesis has been the subject of extensive research, leading to a variety of established methods. These range from traditional multi-step strategies to more modern approaches guided by the principles of green chemistry.

Multi-Step Synthetic Strategies Involving the Carbamate Moiety

Multi-step syntheses are often necessary to construct complex molecules containing a carbamate group. These strategies typically involve the formation of a key intermediate that is then converted to the final carbamate. One of the most common approaches involves the use of isocyanates as reactive intermediates. The Curtius rearrangement, for instance, transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. This isocyanate can then be trapped by an alcohol to yield the desired carbamate. google.com

Another well-established method is the Hofmann rearrangement, which converts a primary amide to a carbamate with one fewer carbon atom. researchgate.net The Lossen rearrangement offers a similar transformation starting from a hydroxamic acid. acs.org

Alternatively, carbamates can be synthesized through the reaction of an amine with a chloroformate, such as methyl chloroformate, in the presence of a base. This is a direct and widely used method for introducing the carbamate functionality onto an amino group. cabidigitallibrary.org The reaction of 4-(pyridin-4-ylmethyl)aniline with methyl chloroformate would be a direct route to this compound.

The following table summarizes key multi-step strategies for carbamate formation:

Starting MaterialKey IntermediateReagent/ReactionProduct
Carboxylic AcidIsocyanateDiphenylphosphoryl azide (DPPA), heat; then alcoholCarbamate
Primary AmideIsocyanateBromine, Sodium Hydroxide (B78521); then alcoholCarbamate
Amine-Methyl Chloroformate, BaseMethyl Carbamate
Hydroxamic AcidIsocyanateActivating agent (e.g., TCT), heat; then alcoholCarbamate

Application of Green Chemistry Principles in Carbamate Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. In the context of carbamate synthesis, this has led to a focus on avoiding toxic reagents like phosgene (B1210022) and its derivatives. One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 source. rsc.org

Direct carboxylation of amines with CO₂ followed by alkylation of the resulting carbamic acid salt is a key strategy. This approach replaces hazardous phosgene with a renewable and non-toxic reagent. Various catalytic systems have been developed to facilitate this transformation, often employing superbases or ionic liquids to activate the CO₂. google.com The reaction of an amine, CO₂, and an alcohol can directly yield a carbamate, with water being the only byproduct. rsc.org

Below is a table highlighting green synthetic approaches to carbamates:

ReactantsCatalyst/ConditionsProductGreen Advantage
Amine, Carbon Dioxide, Alkyl HalideCesium Carbonate, TBAICarbamateAvoids phosgene, utilizes CO₂
Amine, Carbon Dioxide, AlcoholBasic CatalystCarbamateAtom economical, water as byproduct

Role of Specific Reagents and Reaction Conditions in Carbamate Functionalization

The choice of reagents and reaction conditions plays a critical role in the efficiency and selectivity of carbamate formation. For the reaction of amines with chloroformates, the choice of base is important to neutralize the HCl byproduct and drive the reaction to completion. Common bases include triethylamine (B128534) and pyridine.

Activated carbonates are also widely used as alternatives to chloroformates. Reagents such as p-nitrophenyl chloroformate, di(2-pyridyl) carbonate (DPC), and N,N'-disuccinimidyl carbonate (DSC) react with alcohols to form stable mixed carbonates. These can then react with amines under mild conditions to afford the corresponding carbamates in high yields. acs.org The reactivity of these reagents can be tuned by the nature of the leaving group, allowing for a degree of control over the reaction.

The following table provides examples of specific reagents and their typical reaction conditions for carbamate synthesis:

ReagentAmine SubstrateConditionsTypical Yield
Methyl ChloroformateAromatic AmineTriethylamine, CH₂Cl₂, 0 °C to rtGood to Excellent
Di(2-pyridyl) carbonate (DPC) derived mixed carbonatePrimary Aliphatic AmineTriethylamine, CH₂Cl₂, rt>90%
N,N'-Disuccinimidyl carbonate (DSC) derived mixed carbonateSecondary AmineDMAP (cat.), Acetonitrile, rtHigh

Approaches to Constructing the Pyridine-Containing Phenylcarbamate Core

The synthesis of this compound requires the construction of the 4-(pyridin-4-ylmethyl)aniline core structure prior to the formation of the carbamate. This involves the formation of a C-N bond between the pyridine and phenyl moieties, often with the need for protecting group strategies to manage the reactivity of the amine functionality.

Strategies for C-N Bond Formation in Pyridine and Phenyl Derivatives

The formation of a C-N bond between an aromatic or heteroaromatic ring and an amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for this transformation. americanpeptidesociety.org This reaction can be used to couple an aryl halide (e.g., 4-bromopyridine) with an aniline (B41778) derivative, or vice versa. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and functional group tolerance. For instance, the coupling of 4-bromopyridine (B75155) with an appropriately protected aniline derivative would be a viable route to the precursor of the target molecule.

Alternative methods for C-N bond formation include nucleophilic aromatic substitution (SNAr), although this typically requires highly activated aromatic systems.

A representative Buchwald-Hartwig amination is shown in the table below:

Aryl HalideAmineCatalyst/Ligand/BaseSolvent/Temp.Yield
4-BromopyridineAnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100 °CModerate to High

Orthogonal Protection and Deprotection Strategies for Amine Functionalities

In multi-step syntheses involving molecules with multiple reactive sites, such as diamines or amino acids, the use of protecting groups is essential. Orthogonal protection is a strategy that allows for the selective deprotection of one protecting group in the presence of others. This is achieved by choosing protecting groups that are removed under different, non-interfering conditions.

For the synthesis of molecules like this compound, if other amine functionalities were present, an orthogonal strategy would be critical. The most common orthogonal pair for amine protection is the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is cleaved with a mild base such as piperidine. researchgate.net This allows for the selective unmasking of one amine for further reaction while the other remains protected.

The following table illustrates the orthogonal deprotection of Boc and Fmoc groups:

Protected AmineDeprotection ReagentConditionsResult
R-NHBocTrifluoroacetic Acid (TFA)Dichloromethane, rtR-NH₂
R-NHFmoc20% Piperidine in DMFrtR-NH₂

This strategic use of orthogonal protecting groups enables the synthesis of complex molecules with multiple amine functionalities in a controlled and efficient manner. researchgate.net

Base-Catalyzed Aryl Halide Isomerization for Selective Functionalization of Pyridine Ring Systems

A significant challenge in the synthesis of 4-substituted pyridines is the often greater availability and stability of 3-halogenated precursors compared to their 4-halogenated counterparts. rsc.orgnih.gov A powerful strategy to overcome this is the base-catalyzed isomerization of aryl halides, which can be coupled with nucleophilic aromatic substitution (SNAr) to achieve unconventional 4-selective functionalization of the pyridine ring. nih.govresearchgate.net

This tandem isomerization/selective interception approach allows for the use of readily available 3-bromopyridines to generate 4-substituted products. rsc.orgnih.gov The mechanism is proposed to proceed through a pyridyne intermediate. researchgate.netchemrxiv.org Strong bases facilitate the isomerization of 3-bromopyridines to 4-bromopyridines, and the subsequent 4-substitution selectivity is driven by a more facile SNAr reaction at the 4-position. rsc.orgchemrxiv.org This method effectively converges mixtures of bromopyridines into a single 4-substituted product, enhancing synthetic efficiency. nih.gov

Mechanistic studies indicate that the reaction can be optimized through various strategies. researchgate.net For instance, when reacting 3-bromopyridine (B30812) with an alcohol, a specific ratio of 4- to 3-substituted products is obtained. researchgate.net The addition of bromide salts, such as KBr, can further improve the efficiency of the isomerization process and help prevent undesired side reactions. nih.gov This methodology has been successfully applied to achieve 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. rsc.orgresearchgate.net

Table 1: Examples of Base-Catalyzed 4-Selective Substitution of 3-Bromopyridine. researchgate.net
NucleophileProduct(s)Ratio (4-substituted : 3-substituted)Overall Yield (%)
Alcohol 9Products 10 and 112.4 : 154

Side-Chain Lithiation and Subsequent Substitutions of Pyridine Derivatives

Side-chain lithiation provides a direct route for the functionalization of the methylene (B1212753) bridge in molecules analogous to this compound. The regioselectivity of lithiation—whether it occurs on the pyridine ring or the side chain—is highly dependent on the directing metalating group (DMG), the choice of lithium reagent, and the reaction conditions. clockss.orgresearchgate.net

For pyridines substituted at the 3- or 4-position with acylaminomethyl groups, such as N-pivaloyl or tert-butoxycarbonyl (Boc) protected amines, lithiation can be directed to either the ring or the side-chain. researchgate.netcardiff.ac.uk The use of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures often promotes regioselective side-chain lithiation. clockss.orgresearchgate.net In contrast, using reagents like t-butyllithium (t-BuLi) can lead to lithiation on the pyridine ring, typically at the position ortho to the directing group. researchgate.net

Once generated, these lithiated intermediates are potent nucleophiles that can react with a wide array of electrophiles to introduce new functional groups. clockss.org This allows for the synthesis of more complex substituted pyridine derivatives in high yields. cardiff.ac.uk

Table 2: Reaction of Lithiated Pyridine Derivatives with Various Electrophiles. clockss.orgsci-hub.se
Lithiated PrecursorElectrophileProduct SubstituentYield (%)
Lithium reagent from N-tert-butylpyridine-3-sulfonamideBenzophenone-C(OH)Ph₂80
Lithium reagent from N-tert-butylpyridine-3-sulfonamideCarbon Dioxide-COOH80
Lithium reagent from 4-picolineHexachloroethane (C₂Cl₆)-Cl80
Lithium reagent from 4-picolineTributyltin chloride (ClSnBu₃)-SnBu₃80
Lithium reagent from 4-picolineN,N-Dimethylbenzamide (PhCONMe₂)-COPh78

Post-Synthetic Modifications and Derivatization Strategies

Oxidation and Reduction Reactions of the Carbamate Framework

The carbamate moiety, while generally stable, can undergo specific oxidation and reduction reactions. The atmospheric degradation of carbamates can be initiated by hydroxyl radicals, with the primary reaction being the abstraction of a hydrogen atom from a methyl group attached to the nitrogen or oxygen of the carbamate. researchgate.net

The carbamate framework can also be susceptible to reduction. In the presence of certain metal ions like Fe(II) or Cu(I), carbamates can undergo a two-electron reduction. researchgate.net This process is coupled with the sequential one-electron oxidation of two metal ions. The resulting products from this reduction are typically a substituted nitrile, methanethiol, and methylamine. researchgate.net The kinetics of this redox reaction are dependent on the specific carbamate structure and show a first-order dependence on both the carbamate and the Fe(II) concentration. researchgate.net Notably, an inner-sphere coordination of the metal to the carbamate is not a prerequisite for the electron transfer to occur. researchgate.net

Nucleophilic Substitution Reactions and Their Scope

The carbamate group contains an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. nih.gov Due to resonance, the rotational barrier of the C-N bond in carbamates is lower than in analogous amides, which, along with electronic perturbations from the ester oxygen, renders the carbamyl group more electrophilic than an amide group. nih.gov This inherent reactivity allows carbamates to react with nucleophiles. nih.gov

A primary example of a nucleophilic substitution reaction involving carbamates is hydrolysis, which can occur under basic conditions. nih.gov The mechanism involves the attack of a nucleophile (e.g., hydroxide) at the carbonyl carbon. For monosubstituted carbamates, this leads to an isocyanate anion intermediate, while disubstituted carbamates proceed through a carbonate anion intermediate. nih.gov In either case, the ultimate products are the parent alcohol (or phenol) and carbamic acid, which subsequently decomposes into the corresponding amine and carbon dioxide. nih.gov This reactivity allows carbamate derivatives to be employed as prodrugs for amines or alcohols. nih.gov The scope of nucleophiles extends beyond hydroxide to include other species such as alkoxides and amines, leading to transesterification or the formation of ureas, respectively. khanacademy.org

Diversification of Phenyl and Pyridine Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the diversification of the phenyl and pyridine rings within analogs of this compound. Reactions such as the Suzuki and Kumada couplings allow for the formation of C-C bonds under relatively mild conditions, enabling the introduction of a wide variety of substituents. rsc.orgresearchgate.net

For this strategy, a halogenated (e.g., bromo- or chloro-substituted) or triflate-bearing precursor of the core molecule is required. rsc.orgresearchgate.net The Suzuki reaction, for instance, couples an organoboron species, such as an arylboronic acid, with an organic halide in the presence of a palladium catalyst and a base. nih.gov This method has been used extensively to prepare 4'-aryl-substituted 2,2':6',2"-terpyridines from 4'-bromoterpyridine and various aryl boronic acids. rsc.org Similarly, the Kumada cross-coupling reaction utilizes more reactive Grignard reagents (arylmagnesium halides) as the organometallic partner, which can allow reactions to proceed at very low temperatures. researchgate.net These reactions exhibit broad functional group tolerance, permitting the synthesis of complex pyridine derivatives with diverse electronic and steric properties. nih.govacs.org

Table 3: Examples of Suzuki Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines. rsc.orgnih.gov
Halopyridine SubstrateArylboronic Acid (R-B(OH)₂)Catalyst SystemProductYield (%)
4'-BromoterpyridinePhenylboronic acidPd-based4'-(Phenyl)terpyridine-
4'-Bromoterpyridinep-Cyanophenylboronic acidPd-based4'-(p-Cyanophenyl)terpyridine-
4'-Bromoterpyridinep-(Dimethylamino)phenylboronic acidPd-based4'-(p-Dimethylaminophenyl)terpyridine-
N-[5-bromo-2-methylpyridine-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄ / K₂CO₃N-[2-methyl-5-phenylpyridin-3-yl]acetamide94
N-[5-bromo-2-methylpyridine-3-yl]acetamide4-Methylphenylboronic acidPd(PPh₃)₄ / K₂CO₃N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide92

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the electronic structure and inherent properties of a molecule at the atomic level. These approaches provide a static, ground-state picture of the molecule, offering insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a variety of electronic properties. For this compound, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional conformation.

Following geometry optimization, key electronic properties would be calculated. These properties provide a quantitative measure of the molecule's electronic behavior and are crucial for understanding its potential interactions. A hypothetical data table of such properties is presented below.

Electronic PropertyPredicted Value (Arbitrary Units)Significance
Dipole MomentValueIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Quadrupole MomentValueDescribes the non-uniform distribution of charge beyond the dipole, affecting electrostatic interactions.
PolarizabilityValueMeasures the deformability of the electron cloud in an electric field, related to its response to external stimuli.
Mulliken Atomic ChargesValues for each atomProvides an estimation of the partial charge on each atom, highlighting electrophilic and nucleophilic sites.

These calculated values would be instrumental in understanding the molecule's charge distribution and its propensity to engage in electrostatic or polarized interactions.

Conformational Analysis and Energy Landscapes via Computational Methods

The flexibility of this compound arises from the rotation around several single bonds, particularly the bond connecting the phenyl ring to the methylene bridge and the bonds within the carbamate linker. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy calculations (often using DFT or other quantum mechanical methods), would be employed to map out the potential energy surface. This analysis would reveal the global minimum energy conformation (the most stable structure) and other low-energy local minima. The results would be crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which is vital for its biological activity and material properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A theoretical study would calculate the energies of the HOMO and LUMO and visualize their spatial distribution across the molecule.

Molecular OrbitalEnergy (eV)Reactivity Implication
HOMOCalculated ValueRegions of high HOMO density are susceptible to electrophilic attack.
LUMOCalculated ValueRegions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO GapCalculated ValueA smaller gap generally indicates higher reactivity and lower kinetic stability.

This analysis would pinpoint the most likely sites for chemical reactions, providing a rational basis for predicting the molecule's behavior in different chemical environments.

Molecular Modeling and Simulation Studies

While quantum chemical approaches provide a static picture, molecular modeling and simulation studies explore the dynamic behavior of a molecule and its interactions with its environment over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations would model the movement of atoms in this compound over time, typically in a simulated biological environment (e.g., in water). By solving Newton's equations of motion for the system, MD simulations provide a detailed view of the molecule's flexibility, conformational changes, and interactions with solvent molecules.

Key insights from an MD simulation would include:

Conformational Flexibility: Observing how the molecule explores different shapes and which conformations are most persistent.

Solvation Structure: Analyzing how water molecules arrange around the solute, which is important for its solubility and bioavailability.

Hydrogen Bonding Dynamics: Tracking the formation and breaking of hydrogen bonds between the carbamate and pyridine moieties with water.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In a hypothetical docking study, this compound would be docked into the active site of a relevant biological target. The docking algorithm would generate various binding poses and score them based on factors like electrostatic and van der Waals interactions.

Docking ParameterValueSignificance
Binding Affinity (e.g., kcal/mol)Predicted ScoreAn estimate of the strength of the interaction between the ligand and the target protein.
Key Interacting ResiduesList of Amino AcidsIdentifies the specific amino acids in the protein's active site that form crucial bonds with the ligand.
Type of Interactionse.g., Hydrogen bonds, pi-pi stackingDescribes the nature of the chemical forces holding the ligand in the binding pocket.

The results of such a study would provide a structural hypothesis for the molecule's biological activity and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the physicochemical properties of a series of compounds with their biological activities. wikipedia.org These models are instrumental in predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process and aiding in toxicological risk assessment. wikipedia.orgacs.org For a compound like this compound, a QSAR study would involve calculating a range of molecular descriptors and using statistical methods to build a mathematical model that links these descriptors to a specific biological activity, such as enzyme inhibition or receptor binding affinity.

The development of a robust QSAR model begins with a dataset of carbamate analogues with experimentally determined activities. nih.gov Molecular descriptors, which are numerical representations of the molecule's properties, are then calculated. These fall into several categories:

Electronic Descriptors: Such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the logarithm of the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule's atomic structure. researchgate.net

For carbamates, studies have shown that a combination of these descriptors is crucial for predicting activity. nih.govresearchgate.net For instance, a QSAR study on carbamate anticonvulsants successfully identified five key structural descriptors that could predict biological activity with high accuracy. nih.gov Another study on carbamate-appended N-alkylsulphonamides found significant correlations between inhibitory activity and parameters like the Balaban centric index, molar refractivity, and molecular weight. researchgate.net

Table 1: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound This table presents a selection of typical descriptors that would be calculated and correlated against biological activity in a QSAR analysis. The values are illustrative.

Descriptor Category Descriptor Name Description
Electronic HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Dipole Moment A measure of the overall polarity of the molecule.
Steric Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule. researchgate.net
Molar Refractivity (MR) A measure of the total polarizability of a mole of a substance. researchgate.net
Hydrophobic LogP The logarithm of the partition coefficient between octanol (B41247) and water; measures lipophilicity.
Topological Wiener Index (W) A distance-based index that reflects the branching of the molecular skeleton. researchgate.net
Balaban Index (BAC) A topological index based on the distance sum of the molecular graph. researchgate.net

Advanced Theoretical Concepts in Molecular Interaction Analysis

Beyond QSAR, a deeper understanding of the chemical behavior and interaction profile of this compound can be achieved through advanced quantum chemical theories. These methods analyze the electron density and its derivatives to provide detailed insights into chemical bonding, weak non-covalent interactions that govern molecular recognition and self-assembly, and the energetic landscapes of chemical reactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orgwiley-vch.de This approach allows for a quantitative characterization of all interatomic interactions within a molecule, from strong covalent bonds to weak hydrogen bonds. wiley-vch.de A key element of QTAIM is the analysis of critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum density along the path of maximum density linking two atomic nuclei (the bond path). wiley-vch.de

Several properties of the electron density at the BCP are used to classify the nature of the interaction:

The electron density itself (ρb): Its magnitude correlates with the bond order or strength.

The Laplacian of the electron density (∇²ρb): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρb < 0), typical of shared-shell (covalent) interactions, or depleted (∇²ρb > 0), characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

The total electronic energy density (Hb): The sign of Hb can also help distinguish between interaction types. A negative Hb suggests a significant covalent character.

For this compound, QTAIM analysis would provide quantitative data on the covalent bonds within the carbamate linkage (N-C, C=O, C-O), the aromatic rings, and the methylene bridge. Furthermore, it could be used to identify and characterize potential intramolecular hydrogen bonds, such as a weak interaction between the carbamate N-H and the π-system of the pyridine ring, or intermolecular hydrogen bonds that dictate crystal packing. nih.gov

Table 2: QTAIM Parameters at Bond Critical Points (BCPs) for Characterizing Chemical Bonds This table illustrates how the values of ρb, ∇²ρb, and Hb are used to classify different types of interatomic interactions.

Interaction Type Electron Density (ρb) (a.u.) Laplacian (∇²ρb) (a.u.) Total Energy Density (Hb) (a.u.)
Covalent (Shared-shell) Large (>0.2) < 0 (Negative) < 0 (Negative)
Polar Covalent Intermediate (~0.1 - 0.3) > 0 or < 0 < 0 (Negative)
Hydrogen Bond Small (0.002 - 0.04) > 0 (Positive) > 0 or < 0
Van der Waals Very Small (<0.01) > 0 (Positive) > 0 (Positive)

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assemblies

While QTAIM is excellent for analyzing specific bond paths, the Non-Covalent Interaction (NCI) analysis provides a more intuitive and visual method for identifying and characterizing weak interactions over larger regions in real space. wikipedia.orgnih.gov The NCI index is based on the electron density and its reduced density gradient (s), and it generates 3D isosurfaces that highlight regions of non-covalent interactions. wikipedia.orgjussieu.fr

These isosurfaces are typically color-coded to distinguish the nature and strength of the interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, delocalized interactions, like van der Waals forces and π-π stacking.

Red surfaces denote repulsive interactions, often found in sterically crowded regions of a molecule. researchgate.netresearchgate.net

For this compound, NCI analysis would be invaluable for understanding how individual molecules interact to form supramolecular assemblies, such as dimers or crystal lattices. It could visually confirm the presence of intermolecular hydrogen bonds between the N-H group of one molecule and the pyridine nitrogen or carbamate carbonyl oxygen of another. Additionally, it would reveal potential π-π stacking interactions between the phenyl and pyridine rings, which are crucial for the stability of the crystal structure.

Table 3: Potential Non-Covalent Interactions in Supramolecular Assemblies of this compound This table summarizes the types of non-covalent interactions that NCI analysis could identify for this molecule.

Interaction Type Participating Groups NCI Visualization
Hydrogen Bonding Carbamate N-H (donor) and Pyridine N (acceptor) Blue isosurface between H and N
Carbamate N-H (donor) and Carbonyl O (acceptor) Blue isosurface between H and O
π-π Stacking Phenyl ring and Pyridine ring Broad green isosurface between rings
C-H···π Interactions Aromatic C-H and opposing aromatic ring Small green isosurface
Van der Waals General surface contacts between molecules Large, diffuse green isosurfaces

Prediction of Chemical Reactions and Mechanistic Pathways using Computational Tools

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting the feasibility of chemical reactions and elucidating their detailed mechanisms. grnjournal.usmdpi.com By calculating the potential energy surface of a reaction, researchers can identify reactants, products, transition states, and intermediates. stackexchange.com This allows for the determination of activation energies and reaction enthalpies, which are critical for understanding reaction rates and equilibria. grnjournal.us

For this compound, computational tools could be used to investigate various potential reactions, such as its synthesis, hydrolysis, or metabolism. For example, a study of the hydrolysis of the carbamate bond would involve the following computational steps:

Geometry Optimization: The 3D structures of the reactant (the carbamate), the attacking species (e.g., a water molecule or hydroxide ion), and the expected products (the corresponding amine, alcohol, and carbon dioxide) are optimized to find their lowest energy conformations. nih.gov

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculation: These calculations confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and provide the zero-point vibrational energy corrections.

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the path from the transition state down to the reactant and product, confirming that the identified transition state correctly connects the desired species.

Such studies provide deep mechanistic insights, for example, by showing whether the hydrolysis proceeds through a concerted or stepwise mechanism and by quantifying the energy barrier that must be overcome for the reaction to occur. nih.govresearchgate.net This predictive capability is essential for designing more stable molecules or for understanding potential degradation pathways. rsc.org

Table 4: Computational Workflow for Investigating the Hydrolysis Mechanism of this compound This table outlines the typical sequence of calculations used to model a chemical reaction mechanism.

Step Computational Task Purpose
1 Geometry Optimization of Reactants & Products Determine the stable, low-energy structures of all species involved in the reaction.
2 Transition State (TS) Search Locate the highest-energy structure along the minimum-energy reaction path.
3 Frequency Analysis Characterize stationary points and calculate thermodynamic properties (enthalpy, Gibbs free energy).
4 Intrinsic Reaction Coordinate (IRC) Calculation Confirm the connection between the transition state and the corresponding reactants and products.
5 Solvation Modeling Include the effect of a solvent on the reaction energies, often using a continuum model (e.g., PCM).

Compound Index

Structure Activity Relationship Sar Studies of Methyl 4 Pyridin 4 Ylmethyl Phenyl Carbamate Analogs

Impact of Substituent Modifications on Biological Activity

The biological activity of methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate analogs is highly sensitive to structural modifications at three primary locations: the carbamate (B1207046) ester group, the central phenyl ring, and the pyridinylmethyl moiety.

The carbamate functional group is a critical pharmacophore in many cholinesterase inhibitors, acting as a "warhead" that carbamoylates a serine residue in the enzyme's active site, leading to its temporary inactivation. researchgate.netresearchgate.net The nature of the substituent on the carbamate nitrogen and oxygen can significantly modulate the compound's reactivity, stability, and binding affinity. nih.gov

Variations of the N-alkyl/aryl and O-aryl groups of the carbamate moiety have been explored to optimize activity. Studies on related series of carbamates have shown that the size and nature of the N-substituents are critical. For instance, increasing the bulk of the N-alkyl groups in some series can alter the potency and selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). chemrxiv.org

In the case of the O-ester group, replacing the methyl group with larger alkyl or aryl groups can influence the compound's lipophilicity and its fit within the active site. While direct SAR data for the O-ester variation on the this compound scaffold is limited, general principles suggest that bulkier groups may enhance hydrophobic interactions within the enzyme's active site, though excessive size could lead to steric hindrance. chemrxiv.orgnih.gov

Table 1: Representative SAR Data for Carbamate Ester Group Variations in Phenylcarbamate Analogs

Analog ScaffoldCarbamate Ester Group (R)Target EnzymeRelative Activity/Potency
N-Aryl CarbamatesN-methylAChEModerate
N-ethyl-N-methylBChEIncreased Potency & Selectivity
N,N-diphenylBChEHigh Potency
O-Aryl CarbamatesO-phenylAChE/BChEBaseline
O-(substituted phenyl)AChE/BChEActivity varies with substituent

Note: This table is a generalized representation based on SAR trends observed in various phenylcarbamate series and may not directly reflect the specific activity of this compound analogs.

The central phenyl ring serves as a scaffold, and its substitution pattern can significantly affect the molecule's electronic properties, conformation, and binding interactions. nih.gov Introducing substituents on this ring can modulate the compound's affinity for the target enzyme.

Studies on various phenylcarbamate series have demonstrated that both electron-donating and electron-withdrawing groups can influence inhibitory activity. mdpi.comnih.gov For example, in some series of cholinesterase inhibitors, the introduction of electron-withdrawing groups like halogens (e.g., chloro, bromo) or trifluoromethyl groups on the phenyl ring has led to enhanced potency. mdpi.comnih.gov These groups can alter the electronic distribution of the molecule, potentially affecting the reactivity of the carbamate moiety or engaging in specific interactions within the enzyme's active site. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group and its potential for steric or electronic interactions. mdpi.com

Table 2: Influence of Phenyl Ring Substituents on the Biological Activity of Carbamate Analogs

Substituent (X)PositionGeneral Effect on Activity (in related series)Potential Rationale
-Cl, -Brortho, paraOften increases potencyElectron-withdrawing effect, potential for halogen bonding
-CF3paraGenerally increases potencyStrong electron-withdrawing effect, enhances hydrophobic interactions
-OCH3meta, paraVariable; can increase or decrease activityElectron-donating, potential for H-bonding, may alter conformation
-NO2paraCan increase potencyStrong electron-withdrawing effect
-CH3ortho, meta, paraVariable; often modest effectSlightly electron-donating, steric effects

Note: The effects listed are generalizations from various carbamate inhibitor series and serve as a predictive guide for the target scaffold.

The pyridinylmethyl moiety is a key structural feature, often found in inhibitors designed to interact with the peripheral anionic site (PAS) of cholinesterases. The nitrogen atom in the pyridine (B92270) ring can participate in crucial hydrogen bonding or cation-π interactions with aromatic residues like tryptophan in the active site gorge. researchgate.net

The position of the nitrogen atom within the pyridine ring (regioisomerism) is expected to have a profound impact on biological activity. For this compound, the nitrogen is in the 4-position. Moving the nitrogen to the 2- or 3-position would alter the geometry of the molecule and the vector of the hydrogen bond-accepting lone pair of electrons. This would, in turn, affect the optimal binding orientation within the enzyme's active site. SAR studies on other series containing pyridyl groups have shown that such positional changes can lead to significant differences in inhibitory potency. nih.gov The 4-pyridyl isomer often allows for a linear extension of the molecule, which can be favorable for spanning different binding pockets within an enzyme.

Conformational Preferences and Their Link to Activity

The carbamate functionality imposes a degree of conformational restriction due to the partial double-bond character of the C-N bond. nih.gov This results in the existence of syn and anti rotamers. The preferred conformation can be influenced by steric and electronic interactions with adjacent parts of the molecule and the surrounding solvent environment. The equilibrium between these conformers is important, as only one might be the "active" conformation that fits optimally into the enzyme's binding site.

Quantitative Approaches to SAR Analysis

To move beyond qualitative descriptions, quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of analogs with their biological activities. nih.gov These models are invaluable for predicting the potency of unsynthesized compounds and for gaining deeper insight into the physicochemical properties that drive activity.

For a series of this compound analogs, a QSAR study would typically involve calculating a variety of molecular descriptors for each compound, such as:

Steric descriptors: Molar refractivity (MR), molecular volume.

Electronic descriptors: Hammett constants (σ), dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Hydrophobic descriptors: Partition coefficient (logP).

Topological descriptors: Connectivity indices.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be applied. nih.gov These approaches generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models provide a detailed roadmap for designing more potent inhibitors. nih.gov

Rational Design Principles for Optimized Analogs

Based on the SAR and QSAR insights, several rational design principles can be formulated to create optimized analogs of this compound. mdpi.comnih.gov

Fine-Tuning the Carbamate Group: Systematically vary the N-alkyl substituents (e.g., methyl, ethyl, dimethyl) to optimize the carbamoylation rate and selectivity between AChE and BChE. nih.gov

Strategic Substitution of the Phenyl Ring: Introduce small, electron-withdrawing substituents (e.g., F, Cl) at positions predicted by QSAR models to be favorable for electrostatic or hydrophobic interactions. This can enhance binding affinity and modulate the reactivity of the carbamate.

Exploration of Pyridine Regioisomers and Substitutions: Synthesize and test the 2- and 3-pyridinylmethyl isomers to determine the optimal geometry for interaction with the enzyme's PAS. Adding small substituents to the pyridine ring could further probe the binding pocket and enhance binding affinity.

Conformational Scaffolding: Introduce subtle structural modifications to the linker between the phenyl and pyridine rings to reduce conformational flexibility. This can "lock" the molecule in its bioactive conformation, reducing the entropic penalty of binding and increasing potency.

By applying these principles, new analogs can be designed with improved potency, selectivity, and pharmacokinetic properties, advancing the therapeutic potential of this chemical scaffold. nih.gov

Advanced Analytical Methodologies in Research on Methyl 4 Pyridin 4 Ylmethyl Phenyl Carbamate

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research

Spectroscopic methods are fundamental in the study of Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate, providing detailed insights into its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. In ¹H NMR spectroscopy, the chemical shifts of the protons provide significant information about their chemical environment. For instance, the protons of the methyl group in the carbamate (B1207046) moiety are expected to appear as a singlet, typically in the range of 3.6-3.8 ppm chemicalbook.comchemicalbook.com. The protons on the phenyl and pyridine (B92270) rings will exhibit characteristic splitting patterns in the aromatic region of the spectrum. The methylene (B1212753) bridge protons connecting the phenyl and pyridyl groups would likely appear as a singlet. The N-H proton of the carbamate group would be observed as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

By analyzing the integration and coupling constants of these signals, the precise connectivity of the atoms in the molecule can be determined, confirming the structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
-OCH₃ (Carbamate)~3.7Singlet
-CH₂- (Methylene bridge)~4.0Singlet
Aromatic Protons (Phenyl)~7.0-7.5Multiplet
Aromatic Protons (Pyridine)~7.2-8.5Multiplet
-NH- (Carbamate)VariableBroad Singlet

Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its identity. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound.

The fragmentation pattern can provide valuable structural information. For example, cleavage of the benzylic C-C bond could lead to the formation of a pyridylmethyl cation. Another common fragmentation pathway for carbamates involves the loss of the methoxycarbonyl group or the cleavage of the carbamate bond itself. High-resolution mass spectrometry (HRMS) can be employed to determine the exact elemental composition of the molecule and its fragments, further validating the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/zDescription
[M]⁺242.27Molecular Ion
[M - OCH₃]⁺211.24Loss of a methoxy group
[C₅H₄NCH₂]⁺92.11Pyridylmethyl cation
[C₆H₅NHCOOCH₃]⁺151.16Methyl phenylcarbamate fragment

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show a distinct absorption band for the N-H stretching vibration of the carbamate group, typically in the region of 3300-3500 cm⁻¹ rsc.org. The C=O stretching vibration of the carbamate carbonyl group is another key diagnostic peak, which is expected to appear around 1700-1730 cm⁻¹ rsc.org.

Other significant absorption bands would include the C-N stretching of the carbamate and the C-O stretching of the ester group, as well as the characteristic C-H and C=C stretching and bending vibrations of the aromatic phenyl and pyridine rings nist.gov.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H (Carbamate)3300-3500Stretching
C=O (Carbamate)1700-1730Stretching
C-N (Carbamate)1200-1350Stretching
C-O (Ester)1000-1300Stretching
C-H (Aromatic)3000-3100Stretching
C=C (Aromatic)1400-1600Stretching

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as Pyridin-4-ylmethyl 4-aminobenzoate biust.ac.bw and Methyl N-(4-nitrophenyl)carbamate researchgate.net, can offer valuable insights. It is expected that the molecule would exhibit a relatively planar conformation in the phenylcarbamate moiety. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H group of the carbamate and potentially the nitrogen atom of the pyridine ring, as well as π-π stacking interactions between the aromatic rings. These interactions play a crucial role in the stability of the crystal lattice.

Table 4: Hypothetical Crystallographic Parameters for this compound Based on Analogous Structures

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular InteractionsN-H···N (hydrogen bonding), π-π stacking

Chromatographic Techniques for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a widely used method to determine the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would likely provide good separation and a sharp peak for the target compound. The purity can be quantified by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

For the isolation and purification of the compound on a larger scale, column chromatography using silica gel as the stationary phase is a common practice. A suitable solvent system, such as a mixture of ethyl acetate and hexane, would be employed to elute the compound from the column, separating it from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is typically used to monitor the progress of the purification. The use of liquid chromatography for the purification of similar carbamate compounds has been reported in the literature researchgate.net.

Future Research Directions and Translational Potential Non Clinical for Methyl 4 Pyridin 4 Ylmethyl Phenyl Carbamate

Development of Novel Research Tools and Probes Based on the Compound's Scaffold

The scaffold of Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate offers a robust framework for the design and synthesis of specialized chemical probes. By strategically modifying its structure, researchers can develop tools to investigate complex biological systems. The carbamate (B1207046) group provides a stable, yet potentially interactive, linkage that can be functionalized, while the pyridine (B92270) and phenyl rings offer sites for the introduction of reporter groups (e.g., fluorophores, biotin) or photo-reactive moieties for covalent labeling of target proteins.

Future efforts could focus on:

Affinity-Based Probes: Introducing reactive groups to the scaffold could enable the identification and characterization of specific protein targets through affinity-based protein profiling.

Fluorescent Probes: Conjugating fluorescent dyes to the molecule could allow for real-time imaging and tracking of its distribution and interaction with cellular components.

Scaffold Hopping and Linker Modification: Employing techniques like scaffold hopping and modifying the linker between the key chemical groups can lead to the discovery of novel and potent inhibitors for various enzymes. nih.gov This approach has proven effective in designing potent inhibitors for enzymes like phytoene (B131915) desaturase. nih.gov

These research tools would be invaluable for elucidating the mechanism of action of this class of compounds and for identifying new therapeutic targets.

Application in Chemical Biology for Target Validation and Pathway Elucidation

Small molecules are essential tools in chemical biology for dissecting cellular pathways and validating novel drug targets. This compound can serve as a starting point for developing potent and selective modulators of specific biological processes. The ability of the carbamate group to engage in hydrogen bonding and act as a peptide bond surrogate makes it an attractive feature for designing molecules that interact with protein targets. acs.org

Key applications in chemical biology include:

Target Identification: Utilizing the compound in high-throughput screening campaigns against diverse biological targets can uncover novel activities.

Pathway Analysis: Once a target is identified, the compound and its analogs can be used to probe the physiological role of the target protein and its involvement in disease pathways. This involves studying the downstream effects of target modulation in cellular and model organism systems.

This approach allows for a deeper understanding of cellular signaling and can validate the therapeutic potential of new targets before engaging in more extensive drug development programs.

Green Chemistry Innovations in the Synthesis and Modification of Carbamates

The synthesis of carbamates has traditionally involved hazardous reagents like phosgene (B1210022). psu.edu Modern chemistry is increasingly focused on developing sustainable and environmentally friendly synthetic methods. Future research on this compound should prioritize the adoption of green chemistry principles.

Innovations in this area could include:

Phosgene-Free Synthesis: Exploring alternative carbonylation sources such as carbon dioxide (CO2), urea, or dialkyl carbonates offers a safer and more sustainable route. psu.edursc.orgresearchgate.net The use of CO2 is particularly attractive as it is an abundant, non-toxic, and inexpensive C1 source. psu.edu

Catalytic Processes: Developing efficient catalytic systems can reduce waste and improve atom economy. tandfonline.com For instance, heterogeneous catalysts can simplify product purification and allow for catalyst recycling. rsc.org

Sustainable Solvents and Reagents: Employing biomass-derived raw materials and environmentally benign solvents can significantly reduce the environmental footprint of the synthesis process. rsc.org

The table below summarizes various green chemistry approaches applicable to carbamate synthesis.

Green Chemistry ApproachReagents/CatalystsAdvantages
CO2 UtilizationAmines, Alcohols, CO2, Basic CatalystsHalogen-free, uses cheap and readily available reagents. psu.edursc.org
Atom EconomyUreas, Organic Carbonates, La2O3/SiO2 Catalyst100% atom economy, solvent-free conditions. tandfonline.com
Sustainable PrecursorsBoc-protected amines, tert-butoxide lithiumAvoids hazardous reagents and metal catalysts. rsc.org
Biomass Conversion5-hydroxymethylfurfural (5-HMF)Utilizes renewable biomass as a starting material. rsc.org

Advanced Computational Methodologies for Predictive Modeling and Discovery

Computational tools are revolutionizing drug discovery by enabling the rapid screening of virtual libraries and the prediction of molecular properties. acs.org Advanced computational methods can be applied to the this compound scaffold to accelerate the discovery of new derivatives with enhanced properties.

Future computational research should focus on:

Structure-Activity Relationship (SAR) Studies: Using techniques like Quantitative Structure-Activity Relationship (QSAR) to model how structural modifications affect biological activity.

Molecular Docking and Dynamics: Simulating the interaction of the compound with potential protein targets to predict binding affinity and mode of action. nih.gov

Generative AI Models: Employing artificial intelligence and generative models to design novel carbamate inhibitors with optimized potency and pharmacokinetic profiles. acs.orgnih.gov These models can navigate chemical space to propose new molecules with desirable properties. researchgate.net

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT) to elucidate reaction mechanisms and optimize synthetic pathways, as has been done for other carbamate syntheses. mdpi.comnih.gov

These in silico approaches can significantly reduce the time and cost associated with experimental screening and lead optimization.

Exploration of New Biological Activities in Diverse In Vitro and In Vivo (Non-Human) Systems

The broad biological relevance of the carbamate functional group suggests that this compound and its derivatives may possess unexplored biological activities. acs.org A systematic investigation across a wide range of biological assays is warranted.

Potential areas for exploration include:

Antimicrobial and Antifungal Activity: Carbamates have been shown to exhibit antifungal properties against various plant pathogenic fungi. nih.gov Screening against a panel of bacterial and fungal strains could reveal new antimicrobial agents.

Anticancer Activity: The compound could be tested for its ability to inhibit the growth of various cancer cell lines. nih.govnih.gov Many enzyme inhibitors used in cancer therapy feature scaffolds that could be mimicked or complemented by this compound's structure.

Enzyme Inhibition: The carbamate moiety is a key feature in many enzyme inhibitors. High-throughput screening against panels of enzymes, such as kinases or proteases, could identify novel inhibitory activities.

In Vivo Model Systems: Promising in vitro hits can be further evaluated in non-human model organisms, such as zebrafish or rodents, to assess their efficacy and preliminary safety profiles. nih.govnih.gov For example, studies on the metabolism of pesticidal phenyl N-methyl-carbamates have been conducted using in vitro liver supernatants from rats and dogs. llu.edu

The table below outlines potential biological activities and corresponding assay systems for future investigation.

Potential Biological ActivityIn Vitro Assay SystemIn Vivo (Non-Human) Model
AntifungalBroth microdilution assays against pathogenic fungi (e.g., B. cinerea, F. graminearum) nih.govPlant infection models
AnticancerCell viability assays (e.g., MTT, SRB) on cancer cell lines (e.g., K562, MCF-7) nih.govXenograft mouse models
Enzyme InhibitionKinase activity assays, protease inhibition assaysNot directly applicable
Neurological ActivityReceptor binding assays, neurotransmitter uptake assaysMPTP-induced models in amphibians or rodents nih.govnih.gov

By systematically exploring these avenues, the scientific community can fully harness the potential of this compound as a valuable chemical entity for basic research and as a starting point for translational applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Multi-step synthesis involving carbamate formation via coupling reactions is typical. For example, a pyridine-substituted phenyl intermediate can be synthesized using Suzuki-Miyaura cross-coupling, followed by carbamate formation with methyl chloroformate. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products like over-alkylation. Purification via column chromatography or recrystallization (e.g., using 2-propanol) is critical, as demonstrated in related carbamate syntheses with yields of 48–74% .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms carbamate C=O stretching (~1740 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.1–7.4 ppm) and methylene bridges (δ 4.0–5.5 ppm). ¹³C NMR verifies carbonyl carbons (~155 ppm) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .
  • Computational : HOMO-LUMO analysis predicts reactivity, while NBO assesses charge distribution and stability .

Advanced Research Questions

Q. How can computational modeling (e.g., HOMO-LUMO, molecular docking) guide the design of this compound derivatives for biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations determine electronic properties (e.g., HOMO-LUMO gap for charge transfer) and Molecular Electrostatic Potential (MEP) maps for nucleophilic/electrophilic sites. Docking studies with enzymes (e.g., kinases) predict binding affinities by analyzing hydrogen bonds and hydrophobic interactions, as shown in pyridine-carbamate analogs .

Q. What strategies address contradictions in reported synthetic yields or purity for structurally similar carbamates?

  • Methodological Answer : Discrepancies arise from solvent choice (polar aprotic vs. protic), catalyst efficiency (Pd-based vs. Cu), or purification methods. For example, 2-propanol recrystallization improved purity to >98% in pyrimidinyl carbamates, while silica gel chromatography resolved byproducts in multi-step syntheses . Batch-specific Certificates of Analysis (CoA) are recommended for validation .

Q. How does the pyridinylmethyl substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The pyridine ring enhances aromatic stability but may hydrolyze under acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can assess degradation. Storage at -20°C in inert atmospheres preserves crystalline carbamates for ≥5 years .

Q. What derivatization approaches enhance the pharmacological profile of this compound?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute pyridine with pyrimidine to modulate solubility .
  • Prodrug Design : Introduce ester or amide groups to improve bioavailability .
  • Structure-Activity Relationship (SAR) : Modify the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to enhance target binding, as seen in trifluoromethyl analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.